An In-Depth Technical Guide to the Structure Elucidation of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
An In-Depth Technical Guide to the Structure Elucidation of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
Abstract
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of the novel heterocyclic compound, 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore the synthesis of the target molecule and delve into the multifaceted analytical approach required for its unambiguous structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and single-crystal X-ray diffraction. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a purine isostere.[1][2] This structural motif is a key component in a multitude of biologically active molecules, including kinase inhibitors and antitumor agents.[1][2] The functionalization of this core, for instance, by introducing a morpholine moiety, can significantly modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. The target molecule, 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine, is a novel derivative with potential applications in targeted therapies. Its definitive structural characterization is a prerequisite for any further biological evaluation.
Synthesis of the Target Compound
The synthesis of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized reaction in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[3] In this case, the chlorine atom at the C4 position of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine starting material is selectively displaced by the secondary amine of morpholine. The greater electrophilicity of the C4 position compared to the C2 position on the pyrimidine ring directs the regioselectivity of this substitution.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine.
Caption: Synthetic workflow for 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine.
Comprehensive Structure Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of individual atoms. For 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended.
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| H-6 | ~7.5 | ~125 |
| H-7 | ~6.5 | ~100 |
| N-H | ~12.0 (broad) | - |
| Morpholine (-CH₂-N-) | ~3.8 (t) | ~45 |
| Morpholine (-CH₂-O-) | ~3.7 (t) | ~66 |
| C-2 | - | ~155 |
| C-4 | - | ~158 |
| C-4a | - | ~115 |
| C-7a | - | ~150 |
Note: Chemical shifts are predicted and may vary depending on the solvent and other experimental conditions.
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COSY (Correlation Spectroscopy): This experiment will establish the proton-proton coupling network. We expect to see a correlation between the two adjacent protons on the pyrrole ring (H-6 and H-7) and between the adjacent methylene groups in the morpholine ring.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to definitively assign the proton signals to their corresponding carbon atoms in both the pyrrolo[3,2-d]pyrimidine core and the morpholine ring.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
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The morpholine protons (-CH₂-N-) to the C-4 of the pyrimidine ring, confirming the point of attachment.
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The pyrrole protons (H-6 and H-7) to the quaternary carbons of the fused ring system (C-4a and C-7a), confirming the bicyclic structure.
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Caption: NMR-based structure elucidation workflow.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn provides its elemental composition. Electron Spray Ionization (ESI) is a suitable soft ionization technique for this class of compounds.
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Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak. Given the molecular formula C₁₀H₁₁ClN₄O, the calculated exact mass is 238.0649. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak.
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Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. Expected fragmentation pathways include the loss of the morpholine ring or parts of it, and cleavage of the pyrrolopyrimidine core.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 3200-3400 | N-H stretch (pyrrole) | Broad |
| 2850-3000 | C-H stretch (aliphatic) | Sharp |
| 1600-1650 | C=N stretch (pyrimidine) | Strong |
| 1550-1600 | C=C stretch (aromatic) | Medium |
| 1200-1300 | C-N stretch | Strong |
| 1000-1100 | C-O-C stretch (morpholine) | Strong |
| 700-800 | C-Cl stretch | Medium |
The presence of these characteristic absorption bands will provide corroborating evidence for the proposed structure.[4]
Single-Crystal X-ray Diffraction
For absolute structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
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Crystal Mounting: A suitable crystal is mounted on a goniometer head.[5]
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Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[5]
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Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding the final three-dimensional atomic coordinates.
Conclusion
The structural elucidation of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine requires a synergistic application of modern analytical techniques. The proposed synthetic route via nucleophilic aromatic substitution provides a reliable method for obtaining the target compound. Subsequent analysis by NMR spectroscopy (1D and 2D), high-resolution mass spectrometry, and FTIR spectroscopy will provide a comprehensive dataset to confirm the proposed structure. For unequivocal proof, single-crystal X-ray diffraction is the ultimate analytical tool. The methodologies and expected outcomes detailed in this guide provide a robust framework for the successful characterization of this and other novel heterocyclic compounds, which is a critical step in the drug discovery and development pipeline.
References
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). PMC. Retrieved from [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2014). National Institutes of Health. Retrieved from [Link]
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Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (2020). National Institutes of Health. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. Retrieved from [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]
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